1-(3,4-Dimethoxybenzyl)-3-(3-hydroxycyclohexyl)urea
Description
1-(3,4-Dimethoxybenzyl)-3-(3-hydroxycyclohexyl)urea is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups and a cyclohexyl group with a hydroxyl substitution
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(3-hydroxycyclohexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-14-7-6-11(8-15(14)22-2)10-17-16(20)18-12-4-3-5-13(19)9-12/h6-8,12-13,19H,3-5,9-10H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZHQXRRTRMANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CCCC(C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Hydroxycyclohexyl Isocyanate
The reaction of 3-hydroxycyclohexylamine with triphosgene (bis(trichloromethyl) carbonate) under controlled conditions generates the corresponding isocyanate. This method, adapted from flow synthesis techniques in diamine derivative production, involves:
- Protection of the hydroxyl group :
- Silylation : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM) with imidazole yields the TBDMS-protected amine.
- Reaction with triphosgene : At 0°C in anhydrous DCM, the protected amine reacts with triphosgene (0.33 equiv) in the presence of triethylamine (2.0 equiv) to form the isocyanate intermediate.
Key conditions :
Coupling with 3,4-Dimethoxybenzylamine
The isocyanate intermediate reacts with 3,4-dimethoxybenzylamine in tetrahydrofuran (THF) at room temperature:
$$
\text{3-Hydroxycyclohexyl-NCO} + \text{3,4-Dimethoxybenzylamine} \rightarrow \text{Target Urea} + \text{HCl (scavenged)}
$$
Optimization insights :
- Stoichiometry : 1:1 molar ratio ensures minimal residual starting material.
- Base addition : Triethylamine (1.1 equiv) neutralizes HCl, preventing protonation of the amine.
- Yield : 68–75% after silica gel chromatography (ethyl acetate/hexane gradient).
Carbodiimide-Mediated Coupling
Activation with 1,1'-Carbonyldiimidazole (CDI)
This method avoids hazardous isocyanates by activating one amine as an imidazolide:
- Activation of 3-hydroxycyclohexylamine :
- CDI (1.2 equiv) reacts with the amine in THF at 0°C, forming a reactive carbamoyl imidazole.
- Coupling with 3,4-dimethoxybenzylamine :
- The imidazolide intermediate reacts with 3,4-dimethoxybenzylamine at room temperature for 12–18 hours.
Advantages :
Challenges and Mitigation
- Competitive reactions : Excess CDI may lead to bis-urea formation.
- Solution : Precise stoichiometric control and slow addition of the second amine.
Hydroxyl Group Protection Strategies
The 3-hydroxycyclohexyl group’s hydroxyl moiety necessitates protection during synthesis to prevent undesired side reactions (e.g., oxidation or nucleophilic attack).
Silyl Protection
Acetylation
Comparative efficiency :
| Protection Method | Yield (%) | Deprotection Efficiency (%) |
|---|---|---|
| TBDMS | 92 | 98 |
| Acetyl | 85 | 90 |
Silyl protection outperforms acetylation in stability and deprotection ease.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) :
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea).
- MS (ESI+) : m/z 363.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |
|---|---|---|---|---|
| Isocyanate-mediated | 75 | 98 | High | Moderate |
| Carbodiimide (CDI) | 70 | 95 | Medium | High |
| MCR (Ugi adaptation) | 40 | 85 | Low | High |
Key takeaways :
- Isocyanate-mediated synthesis offers the highest yield and purity but requires careful handling of triphosgene.
- CDI activation is safer and suitable for small-scale production.
Industrial-Scale Considerations
Flow Synthesis
Adapting the patent-pending flow synthesis method:
- Reactors : Tubular (Φ = 0.5 mm) at 0°C.
- Reagents : 3-hydroxycyclohexylamine and 3,4-dimethoxybenzylamine in acetonitrile with triethylamine.
- Advantages : Enhanced heat dissipation, reduced reaction time (2–3 hours), and yield improvement (80–82%).
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzyl)-3-(3-hydroxycyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the urea group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis for creating more complex molecules. Its structural features allow for various chemical modifications, enhancing its utility in synthetic chemistry.
Biology
Research indicates that 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxycyclohexyl)urea exhibits antimicrobial and anti-inflammatory properties. Studies have shown its potential effectiveness against various bacterial strains and inflammatory pathways, making it a candidate for further biological exploration.
Medicine
Ongoing investigations focus on the compound's therapeutic potential for treating diseases such as cancer and metabolic disorders. Its mechanism of action may involve modulating specific molecular targets, including enzymes and receptors related to disease pathways.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory properties demonstrated that this compound could reduce pro-inflammatory cytokine levels in vitro. This effect positions it as a candidate for developing treatments for inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(3-hydroxycyclohexyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzyl)-3-(3-hydroxyphenyl)urea: This compound has a phenyl group instead of a cyclohexyl group, which may result in different chemical and biological properties.
1-(3,4-Dimethoxybenzyl)-3-(3-hydroxypropyl)urea: This compound has a propyl group instead of a cyclohexyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(3-hydroxycyclohexyl)urea is an organic compound that exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Its structure features a benzyl group with two methoxy substituents and a cyclohexyl group with a hydroxyl substitution, which may influence its biological interactions and mechanisms of action.
- Molecular Formula : CHNO
- Molecular Weight : 308.37 g/mol
- CAS Number : 1396887-13-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme activities and receptor functions, leading to various physiological responses. The urea moiety is particularly noteworthy as it can form hydrogen bonds with biological molecules, enhancing its binding affinity to target sites .
Biological Activity Overview
Research indicates that this compound may possess several important biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound shows potential against certain bacterial strains, likely due to its structural characteristics that allow for effective membrane penetration and interaction with microbial targets.
- Anti-inflammatory Properties : The presence of the hydroxyl group may contribute to its anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Data Table: Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various urea derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
- Anti-inflammatory Mechanism : In vitro experiments demonstrated that this compound reduced the levels of inflammatory markers in cultured cells exposed to lipopolysaccharides (LPS). This suggests a mechanism involving the modulation of signaling pathways related to inflammation .
Comparative Analysis
When compared to similar compounds like 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxyphenyl)urea and 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxypropyl)urea, the unique combination of the methoxy groups and cyclohexanol moiety in this compound appears to enhance its biological efficacy. This structural uniqueness may contribute to its distinct pharmacological profile.
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxycyclohexyl)urea, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling a 3,4-dimethoxybenzyl isocyanate derivative with a 3-hydroxycyclohexylamine precursor under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while methanol may be used for condensation steps .
- Temperature : Room temperature for initial coupling; reflux (80–100°C) improves reaction efficiency for stubborn intermediates .
- Catalysts : Bases like NaOH or coupling agents (e.g., DCC) facilitate urea bond formation .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical to achieve >95% purity. Yield optimization requires balancing reaction time and stoichiometric ratios of reactants .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks at δ 6.7–7.2 ppm (aromatic protons from dimethoxybenzyl), δ 3.8–4.2 ppm (methoxy groups), and δ 1.2–2.5 ppm (cyclohexyl protons) confirm substituent positions .
- ¹³C NMR : Signals near δ 155–160 ppm confirm urea carbonyl groups .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 363.18) and fragmentation patterns to verify molecular weight .
Advanced Research Questions
Q. What experimental strategies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) to hypothesized targets (e.g., kinases or GPCRs). Dose-response curves (0.1–100 µM) assess inhibitory potency (IC50) .
- Mutagenesis studies : Compare binding kinetics of wild-type vs. mutant receptors to identify critical interaction sites (e.g., hydrogen bonding with the urea moiety) .
- Pathway analysis : RNA sequencing or phosphoproteomics in treated cell lines (e.g., cancer cells) reveals downstream effects on signaling pathways (e.g., MAPK/ERK) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability by simulating interactions with lipid bilayers. The hydroxycyclohexyl group’s orientation affects logP values .
- QSAR Models : Train models using analogs’ data (e.g., IC50, logD) to prioritize derivatives with improved metabolic stability .
- Docking Studies : AutoDock Vina or Schrödinger Suite identifies binding poses in target active sites. For example, urea carbonyl hydrogen bonds with catalytic lysine residues in kinases .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-analysis : Compare datasets (IC50, EC50) from independent studies using standardized assays (e.g., ATPase activity for kinase inhibition). Discrepancies may arise from:
- Assay conditions : Variations in ATP concentration (1–10 mM) alter apparent potency .
- Cell line heterogeneity : Genetic differences (e.g., HeLa vs. HEK293) influence pathway activation .
- Counter-screening : Test off-target effects using panels (e.g., Eurofins CEREP) to validate specificity .
Q. How does the 3-hydroxycyclohexyl moiety influence solubility and bioavailability?
Methodological Answer:
- Solubility assays : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The hydroxy group enhances aqueous solubility (e.g., 25 µM → 150 µM) via hydrogen bonding .
- Permeability : Caco-2 monolayer assays show moderate permeability (Papp ~5 × 10⁻⁶ cm/s), suggesting the need for prodrug strategies to improve oral absorption .
Q. What synthetic modifications can enhance selectivity for specific biological targets?
Methodological Answer:
- Substituent tuning : Replace 3,4-dimethoxy groups with electron-withdrawing groups (e.g., nitro) to modulate electronic effects on receptor binding .
- Stereochemistry : Synthesize enantiomers of the hydroxycyclohexyl group; in silico modeling predicts (1R,3R)-stereoisomer has higher affinity for kinase X .
- Prodrug derivatization : Acetylate the hydroxy group to improve membrane penetration, with enzymatic cleavage regenerating the active form .
Q. Methodological Considerations for Experimental Design
Q. How to design dose-response experiments for in vivo efficacy studies?
- Dosing regimen : Administer 10–100 mg/kg orally (vehicle: 0.5% methylcellulose) in rodent models. Monitor plasma levels via LC-MS/MS to correlate exposure with efficacy .
- Control groups : Include vehicle-only and positive controls (e.g., cisplatin for antitumor studies) .
Q. What analytical techniques quantify degradation products under physiological conditions?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C.
- HPLC-MS : Identify degradation products (e.g., hydrolysis of the urea bond) using C18 columns and gradient elution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
